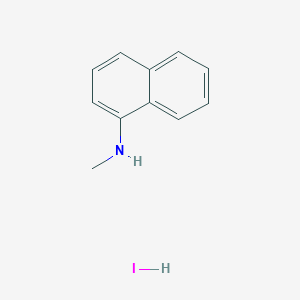

N-Methylnaphthalen-1-amine;hydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

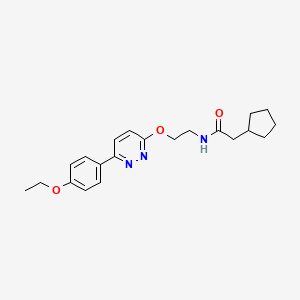

The molecular structure of “N-Methylnaphthalen-1-amine;hydroiodide” is based on the naphthalene core structure, which consists of two ortho-fused benzene rings . The molecular weight of this compound is 285.128 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 285.128 . It has a density of 1.1±0.1 g/cm3, a boiling point of 293.0±0.0 °C at 760 mmHg, and a flash point of 140.7±14.2 °C .Aplicaciones Científicas De Investigación

Catalytic Applications

- Copper-Catalyzed Coupling : A derivative of N-Methylnaphthalen-1-amine was used as a ligand in copper-catalyzed coupling reactions, proving effective for coupling (hetero)aryl chlorides with sulfinic acid salts (Ma et al., 2017).

Material Science

- Optical Properties : The optical properties of a Naphthylimido-substituted hexamolybdate, prepared using a derivative of N-Methylnaphthalen-1-amine, were studied, showing unique packing and supramolecular assembly characteristics (Hao et al., 2007).

Corrosion Inhibition

- Metal Corrosion Inhibition : A compound structurally related to N-Methylnaphthalen-1-amine demonstrated significant inhibitor properties for mild steel in acidic conditions (Leçe et al., 2008).

Bioimaging Applications

Aluminum Ion Detection : A sensor based on a naphthaldehyde derivative, related to N-Methylnaphthalen-1-amine, showed significant fluorescence intensity increase in the presence of Al3+ ions, suggesting its potential for bioimaging applications (Wang et al., 2016).

Zinc Ion Bioimaging : A triazole-based fluorescent probe, derived from a compound structurally similar to N-Methylnaphthalen-1-amine, was developed for selective and sensitive detection of Zn2+ ions, with effective intracellular imaging capabilities (Iniya et al., 2014).

Chemical Synthesis

- Synthesis of Aromatic Polyamines : A new class of high glass-transition temperature and organosoluble aromatic poly(amine-1,3,4-oxadiazole)s was synthesized using a naphthylamine-derived dicarboxylic acid, indicating the versatility of N-Methylnaphthalen-1-amine derivatives in polymer chemistry (Liou et al., 2006).

Safety and Hazards

“N-Methylnaphthalen-1-amine;hydroiodide” has several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

It has been used as a reagent for the determination of isocyanates in air by uv or fluorescence detection .

Mode of Action

It has been used in the preparation of key intermediate required for the synthesis of terbinafine . Terbinafine is an antifungal medication that fights infections caused by fungus.

Biochemical Pathways

It has been used in the preparation of key intermediate required for the synthesis of terbinafine , which inhibits the enzyme squalene epoxidase, blocking the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Result of Action

It has been used in the preparation of key intermediate required for the synthesis of terbinafine , which is known to inhibit the growth of fungi by interfering with the production of the fungal cell membrane.

Propiedades

IUPAC Name |

N-methylnaphthalen-1-amine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.HI/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHAFICGBHINQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=CC=CC=C21.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-difluorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2596762.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596764.png)

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2596766.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596771.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2596772.png)

![N-[3-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]prop-2-enamide](/img/structure/B2596774.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2596781.png)

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2596785.png)